molecular formula C12H16O2S B13314116 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13314116
M. Wt: 224.32 g/mol
InChI Key: IIJHXVOEZXQCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C12H16O2S/c1-2-3-8-4-5-9-10(12(13)14)7-15-11(9)6-8/h7-8H,2-6H2,1H3,(H,13,14)

InChI Key

IIJHXVOEZXQCSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the propyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC12H15O2S
Molecular Weight225.31 g/mol
CAS Number40133-07-1
SolubilitySoluble in water
Log P (octanol-water partition coefficient)2.69

Research indicates that the compound exhibits several biological activities through various mechanisms:

  • Lipid Metabolism Regulation : A study demonstrated that the compound effectively inhibits the SREBP-1c pathway, which is crucial in liver lipid biosynthesis. This inhibition leads to reduced hepatic lipid accumulation in diet-induced obesity models .
  • AMPK Activation : The compound has been shown to enhance the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to improved glucose tolerance and lipid metabolism .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which may play a role in mitigating oxidative stress-related damage in cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Case Study: Hepatic Lipid Accumulation

In a controlled experiment with diet-induced obesity (DIO) mice:

  • Dosage : Mice were treated with 15 mg/kg/day for 7 weeks.
  • Results : The treatment led to a significant reduction in hepatic lipid levels and improved glucose metabolism. The mRNA levels of SREBP-1C and its downstream targets were notably decreased .

In Vitro Studies

In vitro studies using HepG2 liver cells showed:

  • Concentration Range : The compound was tested at concentrations of 10-40 μmol/L.
  • Effects : It inhibited lipid synthesis and reduced mRNA levels of SREBP-1C and SREBP-2 in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acidLipid metabolism inhibition
2-Amino-6-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAntioxidant properties
Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylatePotential neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.